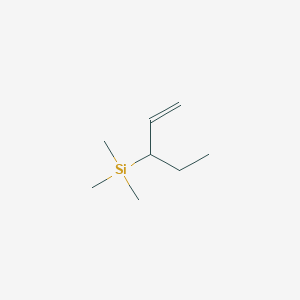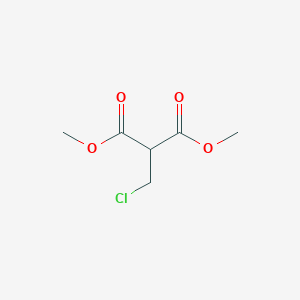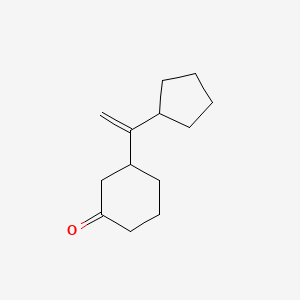![molecular formula C9H6N2S2 B12553600 2-(Methylsulfanyl)thieno[3,2-b]pyridine-3-carbonitrile CAS No. 142892-35-1](/img/structure/B12553600.png)
2-(Methylsulfanyl)thieno[3,2-b]pyridine-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Methylsulfanyl)thieno[3,2-b]pyridine-3-carbonitrile is a heterocyclic compound that belongs to the thienopyridine family. These compounds are known for their diverse pharmacological and biological activities, including anticancer, antifungal, anti-inflammatory, and antiviral properties . The unique structure of thienopyridines makes them valuable in medicinal chemistry and drug discovery.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylsulfanyl)thieno[3,2-b]pyridine-3-carbonitrile typically involves the cyclization of 2-thioxopyridine-3-carbonitrile derivatives. One common method includes the reaction of 2-thioxopyridine-3-carbonitrile with methyl formate and 2-cyanoethanethioamide, followed by cyclization with N-aryl-2-bromoacetamides . The reaction conditions often involve the use of bases such as potassium carbonate in ethanol or ethylene glycol .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.
Análisis De Reacciones Químicas
Types of Reactions
2-(Methylsulfanyl)thieno[3,2-b]pyridine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfur atom.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted thienopyridine derivatives.
Aplicaciones Científicas De Investigación
2-(Methylsulfanyl)thieno[3,2-b]pyridine-3-carbonitrile has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-(Methylsulfanyl)thieno[3,2-b]pyridine-3-carbonitrile involves its interaction with various molecular targets. For instance, it has been shown to inhibit kinases, which are enzymes that play a crucial role in cell signaling pathways . By inhibiting these enzymes, the compound can interfere with cell proliferation and survival, making it a potential anticancer agent .
Comparación Con Compuestos Similares
Similar Compounds
Thieno[2,3-b]pyridine derivatives: Known for their diverse biological activities, including anticancer and antiviral properties.
Thieno[3,2-d]pyrimidine derivatives: Exhibiting significant biological activities such as antimicrobial and anti-inflammatory effects.
Uniqueness
2-(Methylsulfanyl)thieno[3,2-b]pyridine-3-carbonitrile stands out due to its unique combination of a thienopyridine core with a methylsulfanyl group and a nitrile group. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for drug discovery and development .
Propiedades
Número CAS |
142892-35-1 |
|---|---|
Fórmula molecular |
C9H6N2S2 |
Peso molecular |
206.3 g/mol |
Nombre IUPAC |
2-methylsulfanylthieno[3,2-b]pyridine-3-carbonitrile |
InChI |
InChI=1S/C9H6N2S2/c1-12-9-6(5-10)8-7(13-9)3-2-4-11-8/h2-4H,1H3 |
Clave InChI |
NTFUXHOTRGKDDW-UHFFFAOYSA-N |
SMILES canónico |
CSC1=C(C2=C(S1)C=CC=N2)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{[(3-Nitrophenyl)carbamothioyl]amino}benzene-1-sulfonamide](/img/structure/B12553519.png)


![Chloro(triphenyl)[(prop-2-yn-1-yl)oxy]-lambda~5~-phosphane](/img/structure/B12553543.png)


![(2-{(E)-[(4-Nitrophenyl)(2-phenylhydrazinylidene)methyl]diazenyl}phenyl)arsonic acid](/img/structure/B12553553.png)
![Tetradecyl 4-[(hydroxymethyl)amino]-4-oxobutanoate](/img/structure/B12553559.png)

![3-tert-Butyl-2-[2-(3,4-dimethoxyphenyl)ethyl]oxaziridine](/img/structure/B12553568.png)
![Benzenamine, 2,5-bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B12553576.png)

![N-[1-(Naphthalen-1-yl)ethyl]-N'-propylurea](/img/structure/B12553590.png)
![4-methyl-2,3-dihydrothieno[3,2-b]quinolin-9(4H)-one](/img/structure/B12553591.png)
